1,3-Dibromo-5-chlorobenzene

Catalog No.
S704441
CAS No.
14862-52-3
M.F
C6H3Br2Cl
M. Wt
270.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dibromo-5-chlorobenzene

CAS Number

14862-52-3

Product Name

1,3-Dibromo-5-chlorobenzene

IUPAC Name

1,3-dibromo-5-chlorobenzene

Molecular Formula

C6H3Br2Cl

Molecular Weight

270.35 g/mol

InChI

InChI=1S/C6H3Br2Cl/c7-4-1-5(8)3-6(9)2-4/h1-3H

InChI Key

FNKCOUREFBNNHG-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1Br)Br)Cl

Synonyms

3,5-Dibromochlorobenzene

Canonical SMILES

C1=C(C=C(C=C1Br)Br)Cl

The exact mass of the compound 1,3-Dibromo-5-chlorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Dibromo-5-chlorobenzene (CAS 14862-52-3) is an asymmetric tri-halogenated aromatic building block utilized in advanced organic synthesis and materials science. Unlike symmetrical halobenzenes, this compound features a distinct reactivity gradient between its carbon-bromine and carbon-chlorine bonds, making it a highly specific precursor for sequential cross-coupling and lithiation reactions. In industrial and academic procurement, it is primarily selected to avoid statistical product mixtures during the synthesis of complex active pharmaceutical ingredients (APIs) and organic light-emitting diode (OLED) intermediates [1]. Additionally, its asymmetric halogen distribution generates a significant molecular dipole moment, establishing it as a highly effective volatile solid additive (VSA) for regulating thin-film morphology in organic photovoltaics [2].

Substituting 1,3-dibromo-5-chlorobenzene with symmetrical analogs, such as 1,3,5-tribromobenzene, fundamentally disrupts both synthetic efficiency and material performance. In synthetic workflows, symmetrical trihalobenzenes possess chemically equivalent reaction sites, which inevitably lead to statistical mixtures of mono-, di-, and tri-substituted products during functionalization, requiring resource-intensive chromatographic separations[1]. In materials science applications, particularly organic photovoltaics, symmetrical additives lack the necessary dipole moment to effectively regulate vertical phase separation. The absence of the asymmetric chloro-substituent reduces the dipole-induced molecular ordering of acceptor molecules, leading to inferior exciton dissociation and diminished power conversion efficiencies in bulk heterojunction solar cells [2].

Precursor Suitability: Sequential Cross-Coupling and Lithiation Selectivity

The asymmetric halogenation of 1,3-dibromo-5-chlorobenzene provides a distinct thermodynamic advantage during functionalization. The C-Br bonds undergo metal-halogen exchange and palladium-catalyzed cross-coupling at significantly faster rates than the C-Cl bond. This reactivity gradient allows for precise, sequential functionalization of the aromatic ring. In contrast, utilizing the symmetrical comparator 1,3,5-tribromobenzene results in statistical mixtures of substituted products unless strictly stoichiometric conditions and complex purifications are employed [1].

Evidence DimensionRegioselectivity in mono-functionalization
Target Compound DataHigh selectivity for C-Br over C-Cl bond
Comparator Or Baseline1,3,5-tribromobenzene (Yields statistical mixtures)
Quantified DifferenceElimination of statistical product distributions
ConditionsLithiation or Pd-catalyzed cross-coupling

Eliminates the need for difficult chromatographic separations of statistical mixtures, fundamentally improving step economy and yield in complex API and OLED intermediate synthesis.

Morphology Regulation: Dipole-Induced Phase Separation in PM6:Y6 Solar Cells

When deployed as a volatile solid additive (VSA) in PM6:Y6 organic solar cells, 1,3-dibromo-5-chlorobenzene leverages its asymmetric structure to induce a strong dipole effect. It increases the dipole moment of the Y6/additive system from a baseline of 1.01 D to 1.93 D. This enhanced dipole interaction promotes tighter molecular packing and optimal vertical phase distribution, boosting the power conversion efficiency (PCE) to 18.5%, compared to the 15.3% baseline of untreated PM6:Y6 devices [1].

Evidence DimensionPower Conversion Efficiency (PCE) and Dipole Moment
Target Compound Data18.5% PCE; 1.93 D dipole moment (Y6/additive system)
Comparator Or BaselineBaseline PM6:Y6 without additive (15.3% PCE; 1.01 D dipole moment)
Quantified Difference+3.2% absolute PCE increase; +0.92 D dipole moment increase
ConditionsPM6:Y6 bulk heterojunction organic solar cells

Provides a highly effective, scalable process-aid for maximizing the efficiency of state-of-the-art organic photovoltaics without leaving residual solvent traps.

Processability: One-Pot Direct C-H Arylation for Pi-Conjugated Molecules

In the synthesis of complex A-D-A diketopyrrolopyrrole (DPP)-based pi-conjugated molecules, 1,3-dibromo-5-chlorobenzene serves as an efficient electron-deficient core. Under palladium-catalyzed direct C-H arylation, it yields 53% of the target macromolecule in a single step. This outperforms closely related analogs like 1,3-dibromo-5-methoxybenzene (49% yield), as the chloro substituent provides an optimal balance of electronic activation without the steric hindrance or excessive deactivation seen in other derivatives [1].

Evidence DimensionOne-pot direct C-H arylation yield
Target Compound Data53% yield (DPP-based molecule Ms3)
Comparator Or Baseline1,3-dibromo-5-methoxybenzene (49% yield for Ms4)
Quantified Difference+4% absolute yield improvement
ConditionsPd2(dba)3 catalyst, PivOH co-catalyst, toluene solvent

Enables step-economical, one-pot synthesis of complex organic electronic materials, reducing reliance on pre-functionalized organometallic reagents.

Step-Economical Synthesis of Complex APIs and OLED Intermediates

Because 1,3-dibromo-5-chlorobenzene allows for highly regioselective lithiation and cross-coupling at the C-Br bonds while preserving the C-Cl bond, it is the preferred starting material for synthesizing multi-substituted aromatic cores. This prevents the formation of statistical mixtures associated with symmetrical trihalobenzenes, streamlining downstream purification in pharmaceutical and display material manufacturing [1].

Volatile Solid Additive for High-Efficiency Organic Photovoltaics

The significant dipole moment (1.93 D when interacting with Y6) generated by the asymmetric halogen distribution makes this compound an exceptional volatile solid additive. It is specifically procured to regulate vertical phase separation and enhance molecular ordering in PM6:Y6 bulk heterojunction solar cells, driving power conversion efficiencies to 18.5% before sublimating completely during thermal annealing [2].

One-Pot Direct C-H Arylation for Pi-Conjugated Polymers

The balanced electronic activation provided by the 5-chloro substituent makes this compound highly suitable for direct C-H arylation reactions. It is utilized to construct A-D-A diketopyrrolopyrrole (DPP)-based pi-conjugated molecules in a single step, offering higher yields (53%) than methoxy-substituted analogs and improving the atom economy of organic semiconductor fabrication [3].

XLogP3

4.4

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14862-52-3

Wikipedia

1,3-Dibromo-5-chlorobenzene

Dates

Last modified: 08-15-2023

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